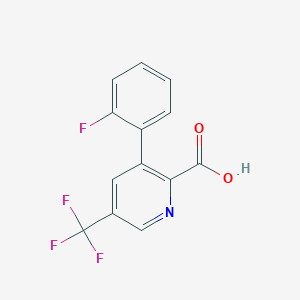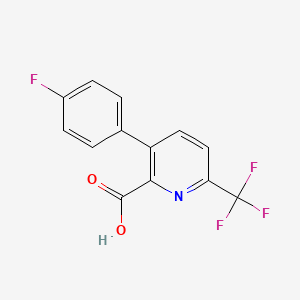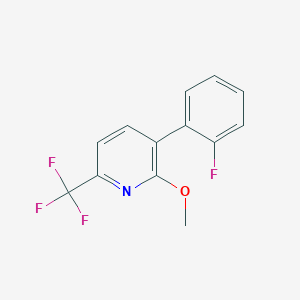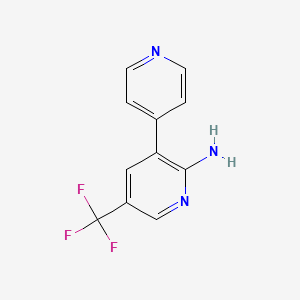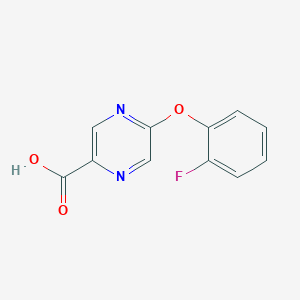
5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid
Overview
Description
5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid can be represented by the SMILES string FC1=CC=CC=C1OC2=NC=C(C(O)=O)N=C2 . The InChI representation is 1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)17-10-6-13-8(5-14-10)11(15)16/h1-6H,(H,15,16) .Physical And Chemical Properties Analysis
5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid is a solid compound . More detailed physical and chemical properties are not available in the current sources.Scientific Research Applications
Synthesis and Biological Evaluation
5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid and its derivatives are synthesized for various biological applications. Studies have shown that substituted pyrazinecarboxamides, derived from similar compounds, exhibit significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. These compounds are crucial in developing treatments for infectious diseases and in agricultural applications (Doležal et al., 2006).
Film-Forming Properties
Research has focused on the synthesis of derivatives like 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, closely related to 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, and their film-forming properties. These studies are crucial for developing new materials with specific optical or mechanical properties (Zhao Xiu-tai, 1992).
Conversion to Derivatives
The conversion of pyrazine derivatives, including 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, into various other derivatives, is a significant area of research. These processes are essential for synthesizing new chemical entities with potential therapeutic or industrial applications (Schut et al., 2010).
Biocatalytic Applications
5-Hydroxypyrazine-2-carboxylic acid, structurally related to 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, is produced through biotransformation for developing antituberculous agents. This process highlights the application of biocatalysis in producing valuable pharmaceutical intermediates (Wieser et al., 1997).
Monolayer and Langmuir–Blodgett Film Formation
Amphiphilic compounds having a pyrazine nucleus, including 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, are studied for their ability to form stable and closely packed monolayers, which are essential for developing advanced materials and coatings (Takehara et al., 1989).
Safety And Hazards
properties
IUPAC Name |
5-(2-fluorophenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)17-10-6-13-8(5-14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFJVHJMMWHTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(N=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252418 | |
| Record name | 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid | |
CAS RN |
1199215-96-7 | |
| Record name | 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

